molecular formula C14H21NO2 B1426848 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine CAS No. 1379811-35-4

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine

Cat. No.: B1426848
CAS No.: 1379811-35-4
M. Wt: 235.32 g/mol
InChI Key: GCVSFNNFLRYWGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of cyclopropylmethanol with 3-ethoxyphenol to form the intermediate [3-ethoxyphenoxy]cyclopropylmethanol. This intermediate is then reacted with methylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine stands out due to its unique structural features and reactivity. Similar compounds include:

Biological Activity

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl moiety attached to an ethoxyphenoxyethyl chain, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes. Its unique structure allows it to modulate various cellular pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a variety of microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

The antimicrobial activity is often assessed through Minimum Inhibitory Concentration (MIC) assays, with results suggesting that modifications in the chemical structure can enhance efficacy against specific pathogens .

Case Studies

  • Study on Antimicrobial Efficacy : A series of compounds related to this compound were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Enantiomeric Studies : Research has demonstrated that the biological activity of cyclopropyl compounds can vary significantly between enantiomers. For example, specific configurations have been linked to enhanced tubulin polymerization inhibition, which is critical in cancer therapy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacteria Inhibition (MIC µg/mL)Fungi Inhibition (MIC µg/mL)
This compound3216
Compound A168
Compound B6432

Properties

IUPAC Name

1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSFNNFLRYWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
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